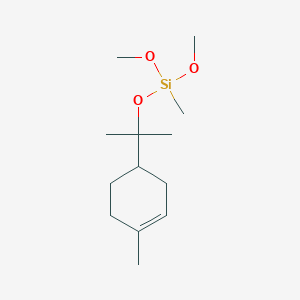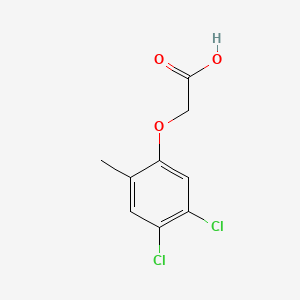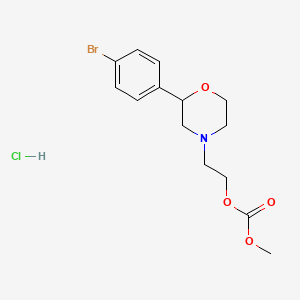
9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The initial step involves the cyclization of appropriate diamines with aldehydes or ketones to form the imidazole ring.
Introduction of the Benzodiazepine Core: The imidazole intermediate is then reacted with ortho-substituted benzyl halides under basic conditions to form the benzodiazepine core.
Chlorination: The chloro substituent is introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Thione Formation: The final step involves the conversion of the carbonyl group to a thione using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Corresponding substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on biological systems. Its structural similarity to other benzodiazepines suggests that it may interact with neurotransmitter receptors, making it a candidate for studying the mechanisms of action of psychoactive drugs.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to determine its efficacy and safety in treating neurological disorders, anxiety, and other conditions. Its unique structure may offer advantages over existing benzodiazepines, such as improved selectivity or reduced side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and structural features make it a versatile compound for various industrial applications.
作用機序
The mechanism of action of 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is believed to involve interaction with neurotransmitter receptors in the central nervous system. Specifically, it may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
Lorazepam: Another benzodiazepine with similar therapeutic uses but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
Uniqueness
9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is unique due to its specific structural features, such as the chloro substituent and thione group These features may confer distinct chemical reactivity and biological activity compared to other benzodiazepines
特性
CAS番号 |
162929-97-7 |
|---|---|
分子式 |
C15H18ClN3S |
分子量 |
307.8 g/mol |
IUPAC名 |
6-chloro-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C15H18ClN3S/c1-10(2)3-4-18-5-6-19-14-11(9-18)7-12(16)8-13(14)17-15(19)20/h3,7-8H,4-6,9H2,1-2H3,(H,17,20) |
InChIキー |
WWDDVHKGODLBDC-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN1CCN2C3=C(C1)C=C(C=C3NC2=S)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















